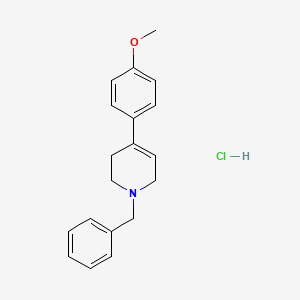

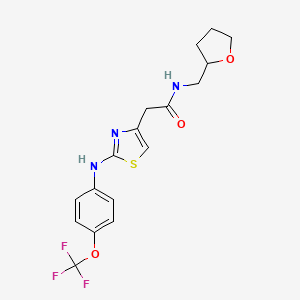

![molecular formula C15H17N3O2 B2517652 1-(2,3-二氢苯并[f][1,4]恶氮杂卓-4(5H)-基)-2-(1H-吡唑-1-基)丙烷-1-酮 CAS No. 2034513-74-9](/img/structure/B2517652.png)

1-(2,3-二氢苯并[f][1,4]恶氮杂卓-4(5H)-基)-2-(1H-吡唑-1-基)丙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one" is a heterocyclic compound that features a fusion of benzoxazepine and pyrazole rings. This type of structure is of interest due to its potential biological activity and the presence of the oxazepine ring, which is a seven-membered heterocycle containing oxygen and nitrogen atoms. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is known for its significance in medicinal chemistry.

Synthesis Analysis

The synthesis of related dibenzoxazepine derivatives has been described using ring closure reactions of sodium salts of halogenated hydroxy-benzanilides, as well as through intramolecular Ullmann-ether reactions and Buchwald-Hartwig reactions . Additionally, the synthesis of 1,3-oxazepine derivatives has been achieved via a [2+5] cycloaddition reaction starting from pyrazolone moieties . These methods provide a framework for the potential synthesis of the compound , although the exact synthesis of "1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of oxazepine derivatives has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and FT-IR spectroscopy . X-ray crystallography has also been employed to determine the crystal structure of related compounds, which can provide insight into the three-dimensional conformation and potential intermolecular interactions of the compound .

Chemical Reactions Analysis

The oxazepine ring can participate in various chemical reactions, including cycloadditions and rearrangements. For instance, the lactam form of dibenzoxazepine can be rearranged to the corresponding acid under certain conditions . The reactivity of the pyrazole ring in the target compound may also allow for further functionalization or participation in biological interactions.

Physical and Chemical Properties Analysis

The physical properties of oxazepine derivatives, such as melting points and yields, have been reported, and these can be indicative of the compound's stability and purity . The chemical properties, including reactivity and potential biological activity, are inferred from related structures. For example, some oxazepine derivatives have shown fungicidal activity, suggesting that the compound may also possess similar properties .

科学研究应用

立体控制合成

研究突出了2,3-二氢苯并[f][1,4]恶氮杂卓衍生物的合成效用,展示了它们在立体控制和多样性定向合成中的潜力。值得注意的是,已经开发出一种采用Ugi-Joullie多组分反应的创新方法,允许对四氢苯并[f][1,4]恶氮杂卓进行非对映选择性制备。这种方法促进了四个多样性点的组合引入,为类药物分子的合成提供了一个多功能的平台。此外,已经证明了以对映体纯净形式获得这些化合物的可行性,这突出了它们在药物化学和药物发现工作中的重要性Banfi et al., 2013。

杂环化合物合成

在另一项研究中,从2-氨基苯甲醛出发合成了一系列杂环化合物,包括恶氮杂卓和吡唑衍生物。这项工作说明了2,3-二氢苯并[f][1,4]恶氮杂卓骨架在生成新型杂环结构中的多功能性。此类化合物在各种生物学背景下具有进一步化学修饰和评估的潜力,反映了这种化学支架在合成和药物化学中的广泛适用性Adnan et al., 2014。

抗菌活性

天然产物领域的一个有趣发现包括从紫胶藤根中分离出具有抗分枝杆菌特性的二苯并[b,f]恶并杂环。这些化合物被称为紫胶恶并杂环,已显示出有希望的抗分枝杆菌活性,为新型抗分枝杆菌剂的开发提供了新颖的化学支架。这一发现突出了1-(2,3-二氢苯并[f][1,4]恶氮杂卓-4(5H)-基)-2-(1H-吡唑-1-基)丙烷-1-酮和相关结构在对抗分枝杆菌感染中做出贡献的潜力Kittakoop et al., 2004。

药物发现和设计

2,3-二氢苯并[f][1,4]恶氮杂卓支架的结构复杂性和内在生物学相关性已在药物发现中得到利用,导致设计出具有潜在治疗应用的新型化合物。专注于这些衍生物的合成和评估的研究强调了它们在产生药理活性剂方面的效用,进一步突出了这种化学框架在开发新药中的重要性Prado et al., 2006。

属性

IUPAC Name |

1-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-pyrazol-1-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-12(18-8-4-7-16-18)15(19)17-9-10-20-14-6-3-2-5-13(14)11-17/h2-8,12H,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRKXDJAZGFHLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOC2=CC=CC=C2C1)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2517569.png)

![N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517581.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2517584.png)

![N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2517585.png)

![N-(4-ethylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2517586.png)

![4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2517589.png)

![N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517592.png)